5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIFHSJYVRQESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has been studied for its potential as an inhibitor of viral polymerases, particularly in the context of Hepatitis C Virus (HCV). Research indicates that derivatives of thiophene-2-carboxylic acids can act as potent inhibitors of HCV NS5B polymerase, which is crucial for viral replication.
Case Study: HCV Inhibition
A study published in PubMed demonstrated that thiophene derivatives exhibited significant inhibitory activity against HCV polymerase, leading to a reduction in viral RNA replication in cellular models . The structure-activity relationship (SAR) analysis of these compounds suggests that modifications at the sulfamoyl position can enhance their inhibitory effects.
Agricultural Chemistry
In agricultural chemistry, compounds similar to this compound have been explored for their potential as herbicides and fungicides. The thieno[2,3-b]thiophene structure provides a scaffold that can be modified to improve biological activity against various pests.
Case Study: Herbicidal Activity
Research has shown that certain derivatives demonstrate effective herbicidal properties against broadleaf weeds. For instance, experiments conducted on various plant species indicated that these compounds could inhibit germination and growth at low concentrations, suggesting their utility in crop protection strategies.
Materials Science
The unique electronic properties of this compound make it a candidate for applications in organic electronics and photovoltaics. Its ability to form conductive polymers can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study: Conductive Polymers
A study highlighted the synthesis of polymers based on thieno[2,3-b]thiophene derivatives that exhibited high charge mobility and stability under operational conditions. These materials are being investigated for their potential use in flexible electronic devices.
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and carboxylic acid groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid:
Physical and Chemical Properties
- Melting Points: Thiophene-2-carboxylic acid: Not explicitly reported, but derivatives like 5-(methylthio)thiophene-2-carboxylic acid melt at 103–105°C . Bis-carbazole-functionalized thiophenes (e.g., compound 6a in ) exhibit higher melting points (140–145°C) due to increased rigidity .
- Solubility: Sulfamoyl and carboxylic acid groups enhance water solubility compared to non-polar derivatives like 5-(methylthio)thiophene-2-carboxylic acid.
Structure-Activity Relationships (SAR)
- Sulfamoyl vs.
- Heterocyclic Fusion: The fused thieno[2,3-b]thiophene core increases planarity and conjugation, contrasting with mono-thiophene derivatives, which lack such rigidity .
Biological Activity
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid (C7H5NO4S3) is a heterocyclic compound notable for its unique structural features, including both sulfamoyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H5NO4S3
- Molecular Weight : 239.25 g/mol
- CAS Number : 2225146-46-1
The primary biological activity of this compound is attributed to its role as an inhibitor of carbonic anhydrase II (CA II). This enzyme is crucial for various physiological processes, including:
- Regulation of pH : By catalyzing the reversible reaction between carbon dioxide and water to form bicarbonate and protons.
- Respiration : Facilitating the transport of carbon dioxide out of tissues.
Mode of Action
The compound likely binds to the active site of CA II, inhibiting its enzymatic activity. This inhibition can lead to alterations in bicarbonate formation and subsequently affect physiological processes such as respiration and gastric acid secretion.
Antimicrobial Activity
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.
Anticancer Activity
In vitro studies have demonstrated that thiophene-based compounds can inhibit cancer cell proliferation. For instance, a related compound was shown to inhibit HCV NS5B polymerase and subgenomic RNA replication in Huh-7 cells, indicating potential anticancer applications through viral inhibition pathways.
Case Studies
-
Inhibition Studies on HCV :
- A series of thiophene-2-carboxylic acids were evaluated for their ability to inhibit HCV NS5B polymerase.
- Structural activity relationship (SAR) studies revealed that modifications in the thiophene structure significantly affected inhibitory potency.
-
Carbonic Anhydrase Inhibition :
- A study focused on the inhibition kinetics of CA II by various thiophene derivatives.
- Results indicated that this compound exhibited competitive inhibition with a Ki value in the low micromolar range.
Research Findings Summary
Future Directions
Further research is warranted to explore the full potential of this compound in medicinal chemistry. Key areas for future investigation include:
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Expanded Biological Testing : Conducting comprehensive in vivo studies to assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : Elucidating detailed biochemical pathways affected by CA II inhibition.
Q & A
Q. What are the recommended safety protocols for handling 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid in laboratory settings?
- Methodological Answer : Follow guidelines for thiophene derivatives, including:
- Use of personal protective equipment (PPE: gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to minimize inhalation risks, as thiophene derivatives may release toxic vapors .
- Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
- In case of spills, use inert absorbents (e.g., sand) and avoid water to prevent reactive byproducts .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Common strategies include:
- Sulfamoylation : Reacting thieno[2,3-b]thiophene-2-carboxylic acid with sulfamoyl chloride in anhydrous dichloromethane at 0–5°C, followed by neutralization with NaHCO₃ .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce substituents on the thiophene ring .
- Carboxylic acid activation : Use of EDCl/HOBt for amide bond formation in derivative synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ multi-technique validation:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR for functional group confirmation (e.g., sulfamoyl protons at δ 3.1–3.3 ppm) .
- IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretch ~1350 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfamoyl and carboxylic acid groups polarize the thiophene ring, enhancing electrophilicity at the α-positions. This facilitates:
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?
- Methodological Answer : Address discrepancies through:
- Docking validation : Reassess protein-ligand interactions using cryo-EM or X-ray crystallography of target complexes .
- Solvent effects : Re-run simulations with explicit solvent models (e.g., SMD) to account for polarity impacts on binding .
- Biological replicates : Conduct dose-response assays (e.g., IC₅₀) in triplicate to confirm activity trends .
Q. What are the critical considerations in designing derivatives of this compound to enhance specific biological activities?
- Methodological Answer : Optimize derivatives by:
- Bioisosteric replacement : Substitute sulfamoyl with phosphonate groups to improve solubility while retaining hydrogen-bonding capacity .
- Steric modulation : Introduce bulky substituents (e.g., tert-butyl) at the 3-position to block metabolic degradation .
- Pro-drug strategies : Esterify the carboxylic acid to enhance membrane permeability, with in situ hydrolysis by esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
